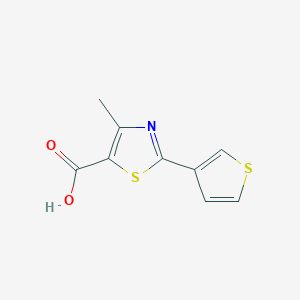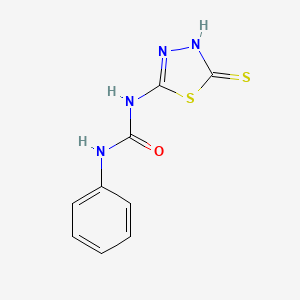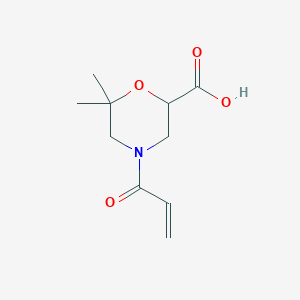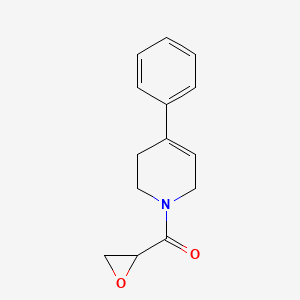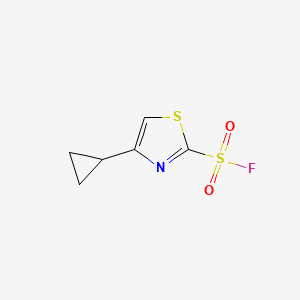![molecular formula C14H13N3OS B2513747 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione CAS No. 688354-87-2](/img/no-structure.png)
4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione consists of a quinazoline ring attached to a methylfuran ring via a methylene bridge. The quinazoline ring contains a thione group, which is a sulfur analog of a carbonyl group.Chemical Reactions Analysis
While specific chemical reactions involving 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione are not available, similar compounds have been used in various reactions. For instance, furfuryl alcohol derivatives have been used in the production of bis(furan-2-yl)methane derivatives, a process that involves a catalyst-free method in the presence of H2O and air .Wissenschaftliche Forschungsanwendungen
Antimicrobial, Analgesic, and Anti-inflammatory Applications
Quinazoline derivatives have been synthesized and evaluated for their potential antimicrobial, analgesic, and anti-inflammatory properties. Dash et al. (2017) synthesized a series of quinazoline-4-one/4-thione derivatives, which showed promising activity against microbes, as well as notable analgesic and anti-inflammatory effects. The study suggests that specific substituents at the 3rd position of the quinazoline derivatives are crucial for these activities, highlighting the therapeutic potential of these compounds in developing new treatments with reduced side effects (Dash et al., 2017).
Antitumor Activity
The synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, was aimed at improving its in vivo evaluability due to its low aqueous solubility. Bavetsias et al. (2002) introduced amino functionalities at the 2-position of the quinazolin-4-one ring, resulting in compounds that were not only more water-soluble than CB30865 but also exhibited up to six-fold higher cytotoxicity, retaining the unique biochemical characteristics of the original compound (Bavetsias et al., 2002).
Synthesis and Biological Activity
The synthesis of new compounds with potential biological activity is an ongoing area of research. For instance, compounds with a quinazoline backbone have been designed to target specific biological pathways. The synthesis of 5-chloro-2-methyl-3-(5-methylthiazol-2-yl)-4(3H)-quinazolinone and related compounds by Párkányi and Schmidt (2000) aimed at exploring their biological activities, with expectations of these compounds to exhibit significant biological effects (Párkányi & Schmidt, 2000).
Antioxidant, Anti-inflammatory, and Analgesic Activities
El-Gazzar et al. (2009) synthesized azolopyrimidoquinolines and pyrimidoquinazolines, assessing their antioxidant, anti-inflammatory, and analgesic activities. Their findings indicated that certain compounds within this series showed high inhibitory antioxidant activity and potent anti-inflammatory effects, suggesting their potential for therapeutic applications (El-Gazzar et al., 2009).
Eigenschaften
CAS-Nummer |
688354-87-2 |
|---|---|
Produktname |
4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione |
Molekularformel |
C14H13N3OS |
Molekulargewicht |
271.34 |
IUPAC-Name |
4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C14H13N3OS/c1-9-6-7-10(18-9)8-15-13-11-4-2-3-5-12(11)16-14(19)17-13/h2-7H,8H2,1H3,(H2,15,16,17,19) |
InChI-Schlüssel |
CWIWHIRWCGSPJT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CNC2=NC(=S)NC3=CC=CC=C32 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide](/img/structure/B2513666.png)
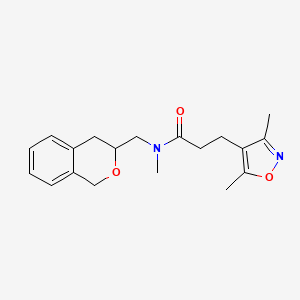
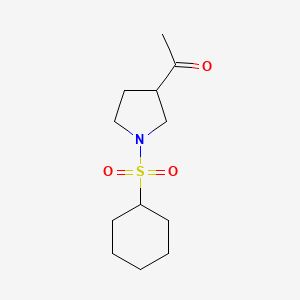
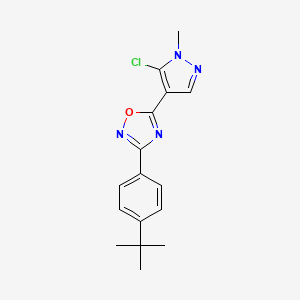
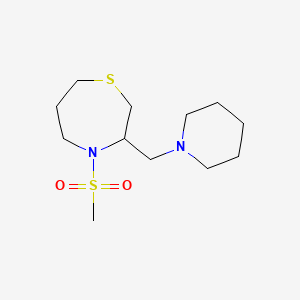
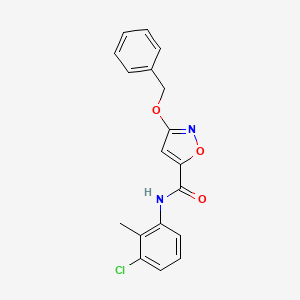
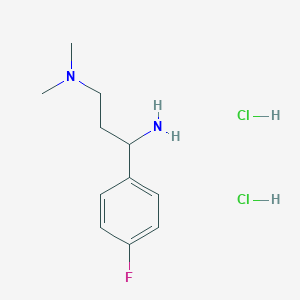
![N-({[(4-methylbenzyl)oxy]amino}methylene)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2513677.png)
![1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2513678.png)
